molecular formula C19H14ClNO2 B4580617 (2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B4580617
M. Wt: 323.8 g/mol
InChI Key: XQQVVNIRFCEXMV-WJDWOHSUSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxy group, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 5-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-1,2-phenylenediamine
  • 2-amino-4′-chlorodiphenylamine

Comparison: Compared to similar compounds, (2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(5-methoxy-2-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c1-3-10-23-19-9-8-18(22-2)12-15(19)11-16(13-21)14-4-6-17(20)7-5-14/h1,4-9,11-12H,10H2,2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQVVNIRFCEXMV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
Reactant of Route 2
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(2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(2E)-2-(4-chlorophenyl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

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